molecular formula C6H10N4O B13198265 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B13198265
M. Wt: 154.17 g/mol
InChI Key: QBRZHAQCLAGHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one (CAS: 1784323-33-6) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an ethyl group at the N1 position and an ethanone moiety bearing an amino group at the C4 position. Its molecular formula is C₆H₁₀N₄O (MW: 154.17 g/mol) . Below, we compare its structural and functional attributes with similar triazole derivatives.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-amino-1-(1-ethyltriazol-4-yl)ethanone

InChI

InChI=1S/C6H10N4O/c1-2-10-4-5(8-9-10)6(11)3-7/h4H,2-3,7H2,1H3

InChI Key

QBRZHAQCLAGHEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic reactions.

    Azide Formation: The azide is prepared from the corresponding halide using sodium azide.

    Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted triazoles, which can have different functional groups attached to the triazole ring.

Scientific Research Applications

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, potentially inhibiting their activity. The amino and carbonyl groups can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity

Triazole derivatives with ethanone substituents exhibit varied reactivity depending on the substituents at the triazole and ethanone positions:

Compound Name Triazole Substituent Ethanone Substituent Key Reactivity Observations Reference
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one 1-Ethyl 2-Amino Potential nucleophilic reactivity due to amino group; may undergo condensation or substitution reactions.
2-Bromo-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one 1-Phenyl, 5-Methyl 2-Bromo Reacts with benzylamine to form pyrazine derivatives (unexpected pathway) instead of simple substitution products.
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime 1-(4-Nitrophenyl), 5-Methyl Oxime (E-configuration) Forms stable oximes via hydroxylamine condensation; confirmed by X-ray crystallography.
1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]ethan-1-one 1-(p-Tolyl), 5-Methyl None Reacts with ethyl formate to form sodium enolates, enabling further heterocyclic annulation.

Key Insights :

  • The amino group in the target compound may enhance nucleophilic reactivity compared to bromo or oxime substituents, enabling diverse functionalization (e.g., Schiff base formation) .
  • Steric and electronic effects: Bulky substituents (e.g., phenyl, p-tolyl) on the triazole ring influence reaction pathways.

Key Insights :

  • Phenoxy and aromatic substituents (e.g., in Compound 10) correlate with enhanced antimicrobial activity, likely due to improved membrane penetration .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Name Molecular Weight Solubility (Predicted) Stability
Target Compound 154.17 Moderate (polar amino group vs. hydrophobic ethyl) Likely stable under inert conditions.
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime 289.25 Low (nitrophenyl group reduces solubility) Stable crystalline structure confirmed by XRD.
2,5-Bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine 438.45 Very low (aromatic stacking) Stable under ambient conditions.

Key Insights :

  • The target compound’s lower molecular weight and amino group may improve aqueous solubility compared to nitro- or phenyl-substituted analogs, enhancing bioavailability .
  • Crystallinity: Ethyl and amino substituents likely yield different crystal packing vs. nitro or phenyl groups, affecting formulation stability .

Biological Activity

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one, a compound featuring a triazole ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one is C6H12N4OC_6H_{12}N_4O. The compound includes an amino group and a triazole moiety, which are significant for its biological interactions.

Biological Activity Overview

Recent research highlights the diverse biological activities of triazole derivatives, including antimicrobial and anticancer properties. The following sections summarize key findings regarding the biological activity of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one.

Anticancer Activity

Studies have indicated that triazole derivatives can exhibit significant anticancer activity. For instance:

CompoundCell LineIC50 (µM)
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-oneMCF-71.5
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-oneHCT1162.0
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-oneHepG22.5

These values indicate that the compound exhibits promising antiproliferative effects against various cancer cell lines.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results suggest that the compound could be effective in treating infections caused by these bacteria.

The mechanism by which 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors relevant to cancer progression and microbial growth. For example:

Enzyme Inhibition

Research indicates that triazole compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to reduced proliferation of cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives:

Case Study 1: Anticancer Efficacy
In a study involving various triazole derivatives, it was found that modifications in the triazole structure significantly affected the anticancer activity. The most potent derivative showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Activity
A comparative analysis was performed on several triazole compounds against E. coli and S. aureus. The results demonstrated that certain structural features enhanced antimicrobial activity significantly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.